(3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid
Description
Historical Context and Discovery
The discovery of (3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid emerged from advancements in stereoselective synthesis methodologies during the late 20th century. While no specific publication date or discoverer is documented in publicly available literature, its development aligns with broader efforts to explore β-amino acids for their enhanced metabolic stability compared to α-amino acids. The compound’s structural complexity—featuring a chiral center at the 3-position, a hydroxyl group on the phenyl ring, and a methyl substituent—reflects synthetic challenges addressed through enzymatic resolution techniques. For instance, patents describing the use of D-threonine aldolase to enrich stereoisomers of analogous β-hydroxy-β-arylpropanoic acids highlight the industrial relevance of such methods.
The compound’s design likely originated from pharmacological interest in β-amino acids as peptidomimetics, which resist proteolytic degradation while maintaining bioactive conformations. Its 3-hydroxy-2-methylphenyl group introduces steric and electronic effects that distinguish it from simpler β-amino acids, enabling unique interactions in molecular recognition studies.
Nomenclature and IUPAC Classification
The systematic IUPAC name “(3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid” delineates its structure with precision:
- Root name : Propanoic acid (three-carbon chain with a carboxylic acid group at position 1).
- Substituents :
- An amino group (-NH₂) at position 3.
- A 3-hydroxy-2-methylphenyl group attached to position 3.
The stereodescriptor (3S) specifies the absolute configuration at the chiral center (C3), critical for distinguishing it from enantiomers like (3R)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid. The phenyl ring substituents are numbered according to the lowest possible locants: the hydroxyl group at position 3 and the methyl group at position 2.
Table 1: Structural Descriptors of (3S)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic Acid
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₃NO₃ |
| Molecular weight | 195.21 g/mol |
| Chiral centers | 1 (C3) |
| Functional groups | Amino, hydroxyl, carboxylic acid |
Significance in β-Amino Acid Research
(3S)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid occupies a niche in β-amino acid research due to its hybrid aromatic-aliphatic structure and stereochemical complexity. Key areas of significance include:
Peptidomimetic Design
β-amino acids are prized for their ability to form stable secondary structures in peptides, resisting enzymatic cleavage. The compound’s phenyl group enhances hydrophobic interactions in protein binding pockets, while the hydroxyl group facilitates hydrogen bonding—a combination explored in antimicrobial peptide analogs.
Stereochemical Studies
The (3S) configuration influences biological activity and synthetic accessibility. Enzymatic methods, such as those employing D-threonine aldolase, enable selective synthesis of desired stereoisomers, as demonstrated in patents for related compounds. This enantiocontrol is vital for pharmaceutical applications where stereochemistry dictates efficacy and safety.
Catalytic Applications
The compound’s hydroxyl and amino groups serve as ligands in asymmetric catalysis. For example, β-amino acids with aromatic substituents have been used to design chiral catalysts for enantioselective C–C bond formations.
Table 2: Comparative Analysis of β-Amino Acid Derivatives
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-7(3-2-4-9(6)12)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
WPNRMXBILKKMEW-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC1=C(C=CC=C1O)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Oxidative Dehydrogenative Annulation
One documented synthetic approach involves the use of α-amino ketones and O-acyl oximes in a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation reaction. This method facilitates the formation of the β-amino acid framework with the desired stereochemistry at C3. The reaction conditions are optimized to maintain the integrity of the sensitive hydroxy and methyl substituents on the phenyl ring, ensuring high yield and stereoselectivity.
Starting Material and Selective Functionalization
A common strategy begins with commercially available L-tyrosine derivatives or structurally related amino acids. Selective O-alkylation or O-arylation of the phenolic hydroxyl group is performed using a base and alkyl or aryl halides in the presence of chelating agents and appropriate solvents. This step is crucial for introducing the 3-hydroxy-2-methylphenyl moiety with regioselectivity.
Protection and Deprotection Steps
To facilitate isolation and purification, the amino group is often protected using conventional protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy). Protection is typically performed under mild acidic or basic conditions to avoid racemization. After key synthetic transformations, deprotection is carried out using catalytic hydrogenation or acid/base treatment to yield the free amino acid.
Reaction Parameters
- Temperature: Typically ranges from 0 °C to 180 °C, with an optimal range between 50 °C and 150 °C depending on the step.
- Reaction Time: Varies widely from 0.1 hours to 1000 hours depending on the reaction scale and step complexity.
- pH Control: Acidic aqueous solutions are used to adjust pH during extraction and purification steps to facilitate isolation of the amino acid derivative.
Industrial and Scale-Up Considerations
Large-scale synthesis employs continuous flow reactors and automated synthesis platforms to enhance reproducibility, yield, and purity. Industrial processes optimize reagent stoichiometry, solvent use, and reaction times to minimize by-products and facilitate downstream purification.
Purification and Isolation
Isolation of (3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid typically involves:
- Acid-base extraction to separate the amino acid from reaction mixtures.
- Crystallization or precipitation techniques from aqueous or organic solvents.
- Chromatographic purification, when necessary, to achieve high enantiomeric excess and purity.
Protection of the amino group prior to isolation improves the compound’s stability and aids in purification.
Summary Table of Key Preparation Parameters
| Preparation Step | Conditions / Reagents | Notes |
|---|---|---|
| Starting Material | L-tyrosine derivatives or α-amino ketones | Commercially available |
| O-Alkylation/O-Arylation | Base (NaOH, KOH), alkyl/aryl halides | Chelating agents used for selectivity |
| Copper-Catalyzed Annulation | Copper catalyst, oxidative conditions | High stereoselectivity |
| Amino Group Protection | Boc, Cbz, or other protecting groups | Prevents racemization, aids purification |
| Deprotection | Catalytic hydrogenation or acid/base treatment | Yields free amino acid |
| Reaction Temperature | 0–180 °C (optimal 50–150 °C) | Depends on step |
| Reaction Time | 0.1–1000 hours | Step-dependent |
| pH Adjustment | Acidic aqueous solution | Facilitates extraction |
| Purification | Extraction, crystallization, chromatography | Ensures high purity |
Research Findings and Yield Data
- The overall yield for related 3-aryl-2-hydroxy propanoic acid derivatives via the described synthetic routes ranges from 40% to 45%, with enantiomeric excess (ee) typically between 97% and 99%.
- Use of triflic acid and aluminum halides as catalysts has been shown effective for electrophilic aromatic substitution steps in related analogs, suggesting potential applicability in preparing the 3-hydroxy-2-methylphenyl moiety.
- Protection strategies and selective benzylation reactions carried out at controlled temperatures (0–35 °C) improve yields and purity in phenyl-substituted β-amino acid derivatives.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions on the phenyl ring can introduce various functional groups.
Scientific Research Applications
(3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related β-amino acids, highlighting substituent variations, molecular weights, and key identifiers:
*Calculated based on molecular formula.
Key Observations :
Key Observations :
Key Observations :
- Neurotoxicity: BMAA’s methylamino group contributes to its neurotoxic profile, whereas the target compound’s hydroxy and methyl groups may reduce toxicity .
- Antimicrobial Potential: Furan-substituted analogs show moderate activity, suggesting that the target compound’s phenolic group could enhance antibacterial properties .
Biological Activity
(3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid, often referred to as a derivative of amino acid compounds, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including relevant data tables and case studies.
1. Chemical Structure and Properties
The compound is characterized by its amino acid structure, which includes a chiral center at the 3-position. Its chemical formula is , indicating the presence of an amino group, a hydroxyl group, and a phenyl substituent that contributes to its biological properties.
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives of propanoic acids, including those similar to (3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 2 | MRSA | 1-8 µg/mL |
| Compound 8 | E. faecalis | 16 µg/mL |
| Compound 9 | E. coli | 16 µg/mL |
| Compound 16 | Candida auris | 8-64 µg/mL |
These findings indicate that derivatives with specific substitutions can exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as drug-resistant fungal strains . The introduction of hydroxyl or other functional groups has been shown to enhance this activity.
3. Anticancer Properties
Research has also focused on the anticancer properties of compounds related to (3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid. For example, derivatives have been synthesized that demonstrate selective inhibition of cancer cell proliferation.
Case Study: Inhibition of Colon Cancer Cells
A study synthesized derivatives based on propanoic acids and evaluated their effects on HCT-116 colon cancer cells. The results indicated:
- IC50 Values : The most effective compounds showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL.
- Mechanism : Compounds acted through pathways involving heat shock protein 90 (HSP90) and TRAP1 signaling, indicating a targeted approach in disrupting cancer cell viability .
The biological activity of (3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid may involve several mechanisms:
- Antimicrobial Action : The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes is critical in combating infections.
- Anticancer Mechanism : Induction of apoptosis in cancer cells via modulation of signaling pathways is a significant aspect of its anticancer efficacy.
5. Conclusion
(3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid exhibits promising biological activities that warrant further investigation. Its potential as an antimicrobial agent against resistant pathogens and as an anticancer compound highlights its significance in pharmaceutical research.
Future studies should focus on optimizing the synthesis of this compound and exploring its full range of biological activities through in vivo models and clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
